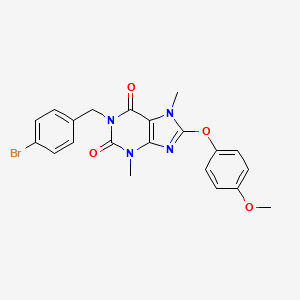![molecular formula C19H18N2O4S B11569696 N-(3-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B11569696.png)
N-(3-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID is a complex organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID typically involves multiple steps. One common approach is the reaction of 3-methylphenylamine with a thiazolidine-2,4-dione derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound has potential antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds also have a wide range of biological activities, including antiviral and anticancer properties.
Pyrimidinecarboxylic Acids: These compounds share structural similarities and have applications in medicinal chemistry.
Uniqueness
What sets 2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID apart is its unique combination of a thiazolidine ring with aromatic substituents, which imparts specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-(3-methyl-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-12-5-3-7-14(9-12)20(11-16(22)23)18-17(24)21(19(25)26-18)15-8-4-6-13(2)10-15/h3-10,18H,11H2,1-2H3,(H,22,23) |
InChI 键 |
KZEIPYRWOLXGQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(CC(=O)O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11569618.png)
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569619.png)
![2,4-dimethyl-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11569620.png)
![2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569622.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11569624.png)
![N-(3-chlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide](/img/structure/B11569626.png)

![6-ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11569633.png)
![3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)propanamide](/img/structure/B11569634.png)
![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11569646.png)
![8-butyl-N,N-diethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11569663.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11569665.png)
![4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid](/img/structure/B11569669.png)
![6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11569675.png)
